Hadacidin sodium

Description

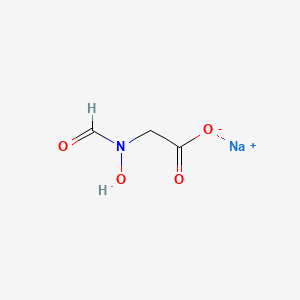

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2618-22-6 |

|---|---|

Molecular Formula |

C3H4NNaO4 |

Molecular Weight |

141.06 g/mol |

IUPAC Name |

sodium 2-[formyl(hydroxy)amino]acetate |

InChI |

InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1 |

InChI Key |

GAGCLKDXQBHHBE-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])N(C=O)O.[Na+] |

Related CAS |

689-13-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Hadacidin Sodium: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hadacidin sodium, a metabolite produced by Penicillium species with notable anticancer and plant growth-inhibitory properties. This document details its discovery, the intricacies of its biosynthesis, and the methodology for its isolation and characterization, catering to the needs of researchers and professionals in drug development and microbiology.

Introduction: Discovery and Significance

Hadacidin, chemically known as N-formyl-N-hydroxyglycine, was first identified as a product of the fungus Penicillium frequentans. Its discovery stemmed from screenings for fungal fermentation products with antitumor activity. Hadacidin exhibits inhibitory effects on the growth of human adenocarcinoma, highlighting its potential as a chemotherapeutic agent. Further research has elucidated its role as a potent and specific inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway. This targeted mechanism of action makes hadacidin a subject of continued interest in the fields of oncology and biochemistry.

Biosynthesis of Hadacidin in Penicillium

The biosynthesis of hadacidin in Penicillium aurantioviolaceum is a relatively straightforward pathway originating from the common amino acid, glycine. The process involves two key enzymatic steps:

-

N-oxygenation of Glycine: The initial and rate-limiting step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine. This reaction is catalyzed by a specific oxygenase.

-

N-formylation of N-hydroxyglycine: The newly formed N-hydroxyglycine is then formylated, leading to the final product, hadacidin. This step is carried out by a formyltransferase.

The simplicity of this pathway makes it an interesting target for metabolic engineering to potentially enhance production yields.

Biosynthetic pathway of hadacidin from glycine.

Mechanism of Action: Inhibition of Purine Synthesis

Hadacidin exerts its biological effects by targeting a key enzyme in the purine biosynthesis pathway, adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By acting as a competitive inhibitor of aspartate, one of the substrates of adenylosuccinate synthetase, hadacidin effectively blocks the synthesis of AMP. This disruption of purine metabolism is the basis for its observed anticancer and growth-inhibitory activities.

Inhibition of adenylosuccinate synthetase by hadacidin.

Data Presentation

The following tables summarize key quantitative data related to the interaction of hadacidin and its analogs with adenylosuccinate synthetase.

| Substrate/Inhibitor | Enzyme | Km / Ki (µM) |

| Inosine Monophosphate (IMP) | Adenylosuccinate Synthetase | 36 |

| Guanosine Triphosphate (GTP) | Adenylosuccinate Synthetase | 23 |

| Aspartate | Adenylosuccinate Synthetase | 714 |

| Hadacidin | Adenylosuccinate Synthetase | 86 (Ki) |

| Guanosine-5'-(β,γ-imino)triphosphate | Adenylosuccinate Synthetase | 15 (Ki) |

| Formycin B monophosphate | Adenylosuccinate Synthetase | 80 (Ki) |

Table 1: Kinetic parameters of adenylosuccinate synthetase and its inhibitors.

| Compound | Concentration (mM) | Inhibition of Adenylosuccinate Synthetase (%) |

| Hadacidin | 5 | 100 |

| N-acetyl-N-hydroxyglycine | 5 | 50 - 75 |

| N-formylglycine | 5 | 50 - 75 |

| N-acetylglycine | 5 | 50 - 75 |

| N-hydroxyglycine | 5 | 50 - 75 |

| N-(thiocarboxy)-L-aspartic anhydride | 5 | 27 |

| N-benzoylglycine | 5 | 6 |

| N-Formylsarcosine | 5 | 0 |

| N-acetylmethionine | 5 | 0 |

| O-methylpyruvate oxime | 5 | 0 |

| Hadacidin methylester | 5 | 0 |

Table 2: Inhibitory activity of hadacidin analogs against adenylosuccinate synthetase.

Experimental Protocols

Fermentation of Penicillium frequentans for Hadacidin Production

This protocol is adapted from general methods for secondary metabolite production in Penicillium species.

5.1.1. Media Preparation

-

Seed Medium (per liter):

-

Glucose: 20 g

-

Peptone: 5 g

-

Yeast Extract: 3 g

-

KH2PO4: 1 g

-

MgSO4·7H2O: 0.5 g

-

Adjust pH to 6.0 before autoclaving.

-

-

Production Medium (per liter):

-

Sucrose: 50 g

-

NaNO3: 3 g

-

KH2PO4: 1 g

-

MgSO4·7H2O: 0.5 g

-

KCl: 0.5 g

-

FeSO4·7H2O: 0.01 g

-

Glycine: 2 g (as precursor)

-

Adjust pH to 5.5 before autoclaving.

-

5.1.2. Fermentation Workflow

Workflow for hadacidin production.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of an acidic metabolite from a fungal fermentation broth.

5.2.1. Extraction and Purification Workflow

Workflow for this compound isolation.

Quantification of Hadacidin by HPLC

5.3.1. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) : acetonitrile (95:5, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions for a standard curve.

Chemical Structure of Hadacidin

Chemical structure of hadacidin.

Conclusion

Hadacidin remains a molecule of significant interest due to its specific mechanism of action and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the production, isolation, and biological activity of this Penicillium-derived metabolite. The provided protocols offer a starting point for laboratory-scale production and analysis, which can be further optimized for enhanced yields and purity. The continued study of hadacidin and its analogs may lead to the development of novel therapeutic agents targeting purine metabolism.

An In-depth Technical Guide to the Chemical Properties and Structure of Hadacidin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin sodium, the sodium salt of N-formyl-N-hydroxyglycine, is a naturally occurring compound with notable biological activity. First isolated from Penicillium frequentans, it has garnered interest for its antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound. Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and methods for its study.

Chemical Structure and Identification

Hadacidin is the simplest known naturally occurring hydroxamic acid.[1] The structure consists of a glycine backbone that is N-formylated and N-hydroxylated. The sodium salt form enhances its solubility in aqueous media.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | sodium 2-[formyl(hydroxy)amino]acetate[2] |

| CAS Number | 2618-22-6[2] |

| PubChem CID | 23675940[2] |

| Molecular Formula | C₃H₄NNaO₄[2] |

| Molecular Weight | 141.06 g/mol [2] |

| InChI Key | GAGCLKDXQBHHBE-UHFFFAOYSA-M[2] |

| Canonical SMILES | C(C(=O)[O-])N(C=O)O.[Na+][2] |

| Synonyms | This compound salt, Sodium N-formyl-N-hydroxyglycinate, AMCHEM 61-265[3] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | White crystalline solid | General Observation |

| Melting Point | >300 °C (Decomposes) | [4] (Value for a similar compound, 1-heptanesulfonic acid sodium salt) |

| Solubility | Moderately soluble in water | [4] (Value for a similar compound, 1-heptanesulfonic acid sodium salt) |

| pKa (of Hadacidin) | Data not available | |

| Polar Surface Area | 80.7 Ų | [2] (Computed) |

| Rotatable Bond Count | 2 | [3] (Computed) |

| Hydrogen Bond Donors | 1 | [3] (Computed) |

| Hydrogen Bond Acceptors | 4 | [3] (Computed) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. The following sections provide expected spectral characteristics based on its structure and available data for the parent compound, hadacidin (N-formyl-N-hydroxyglycine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of hadacidin in an aqueous solvent (like D₂O) is expected to show two main signals: a singlet for the methylene protons (-CH₂-) and a singlet for the formyl proton (-CHO). The chemical shifts will be influenced by the electronegative nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals corresponding to the carboxyl carbon (C=O), the methylene carbon (-CH₂-), and the formyl carbon (-CHO).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band from the hydroxyl group.

-

A C=O stretching band from the carboxylate group.

-

Another C=O stretching band from the formyl group.

-

N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for analyzing hadacidin. The expected [M-H]⁻ ion for hadacidin (C₃H₅NO₄) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the mass of a proton.

Biological Activity and Mechanism of Action

This compound's primary biological role is as an inhibitor of adenylosuccinate synthetase (AdSS), an enzyme crucial for the de novo synthesis of adenosine monophosphate (AMP).[5] By acting as an antagonist to aspartate, hadacidin blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting purine nucleotide biosynthesis.[6][7] This inhibition has been shown to be a key factor in its observed anticancer and antibiotic activities.[1]

Inhibition of Adenylosuccinate Synthetase

Caption: Inhibition of AMP synthesis by Hadacidin.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and biological evaluation of this compound. These are provided as a guide for researchers and may require optimization for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route to hadacidin involves the N-formylation of N-hydroxyglycine. The resulting hadacidin can then be converted to its sodium salt.

Step 1: Synthesis of N-Hydroxyglycine A common method for the synthesis of N-hydroxyglycine involves the reaction of benzaldoxime with ethyl bromoacetate, followed by acidic hydrolysis of the resulting nitrone.[8]

Step 2: N-Formylation of N-Hydroxyglycine N-formylation can be achieved by reacting N-hydroxyglycine with a suitable formylating agent, such as formamide or a mixed anhydride of formic acid.[9]

Step 3: Formation of the Sodium Salt The purified hadacidin can be dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of sodium hydroxide or sodium methoxide to yield this compound. The salt can then be precipitated or isolated by solvent evaporation.

Caption: Synthetic workflow for this compound.

Purification

Purification of this compound can be achieved through recrystallization. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol-water mixtures are often good starting points for the recrystallization of sodium salts of organic acids.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., 95% ethanol).

-

If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Adenylosuccinate Synthetase Inhibition Assay

The inhibitory activity of this compound against adenylosuccinate synthetase can be determined using a spectrophotometric assay. The assay monitors the formation of adenylosuccinate from IMP and aspartate, which is coupled to the hydrolysis of GTP to GDP.

Assay Principle: The increase in absorbance at 280 nm due to the formation of adenylosuccinate can be monitored over time.

General Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, GTP, and IMP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a purified preparation of adenylosuccinate synthetase.

-

Immediately monitor the change in absorbance at 280 nm at a constant temperature (e.g., 37 °C) using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

-

The inhibitory constant (Ki) can be determined by analyzing the reaction rates at different substrate (aspartate) and inhibitor (this compound) concentrations using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

This compound remains a compound of significant interest due to its specific mechanism of action and potential therapeutic applications. This technical guide has summarized the available information on its chemical structure, physicochemical properties, and key experimental methodologies. While there are gaps in the publicly available experimental data, particularly for some physical constants and detailed spectroscopic analyses, the information provided herein serves as a solid foundation for researchers and drug development professionals working with this intriguing molecule. Further research to fill these data gaps will be invaluable for the continued exploration of hadacidin and its analogs as potential therapeutic agents.

References

- 1. Hadacidin - Wikipedia [en.wikipedia.org]

- 2. Hadacidin, monosodium salt | C3H4NNaO4 | CID 23675940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. piochem.com [piochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of linear unnatural amino acids for skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

The Biosynthesis of Hadacidin in Fungi: A Technical Guide for Researchers

Abstract

Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable growth-inhibitory properties against certain tumors and plants. Produced by various Penicillium species, its mode of action is the potent inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway. This technical guide provides a comprehensive overview of the hadacidin biosynthesis pathway in fungi, consolidating current knowledge and presenting detailed experimental protocols to facilitate further research. While the overarching steps of the pathway have been elucidated through isotopic labeling studies, the specific enzymes and their genetic determinants remain to be fully characterized. This document aims to serve as a foundational resource for researchers seeking to investigate this intriguing metabolic route, with potential applications in drug discovery and biotechnology.

The Hadacidin Biosynthetic Pathway

The biosynthesis of hadacidin is a concise pathway originating from primary metabolism. Isotopic labeling studies have established that the backbone of the molecule is derived from glycine, with the formyl group originating from a one-carbon pool, and the hydroxylamino oxygen being incorporated from molecular oxygen. The proposed pathway consists of two primary enzymatic steps.

Proposed Biosynthetic Steps

The conversion of glycine to hadacidin is hypothesized to occur via two sequential modifications:

-

N-oxygenation of Glycine: The initial step is the oxidation of the amino group of glycine to form the intermediate N-hydroxyglycine. This reaction is likely catalyzed by a glycine N-hydroxylase, which is presumed to be a flavin-dependent monooxygenase. These enzymes are known to catalyze the N-oxygenation of primary and secondary amines in fungal secondary metabolism.

-

N-formylation of N-hydroxyglycine: The terminal step is the transfer of a formyl group to the hydroxylamino nitrogen of N-hydroxyglycine, yielding hadacidin. This reaction is catalyzed by a putative N-formyltransferase, which would utilize a one-carbon donor such as 10-formyltetrahydrofolate.

The overall proposed pathway is depicted in the following diagram:

Precursor Supply

The primary precursors for hadacidin biosynthesis are readily available from central metabolic pathways in fungi:

-

Glycine: Can be synthesized from serine via serine hydroxymethyltransferase or from threonine.

-

One-carbon units (for formylation): Typically derived from serine through the action of serine hydroxymethyltransferase, which generates 5,10-methylenetetrahydrofolate. This can then be converted to 10-formyltetrahydrofolate, the likely donor for the formylation step.

The interconnection of hadacidin biosynthesis with primary metabolism is illustrated below:

Genetic Organization and Regulation

To date, a specific biosynthetic gene cluster (BGC) for hadacidin has not been experimentally identified or characterized in any Penicillium species. However, in fungi, the genes encoding the enzymes for a secondary metabolic pathway are typically clustered together in the genome. It is highly probable that a hadacidin BGC exists and contains genes for the putative glycine N-hydroxylase, the N-formyltransferase, and potentially a transporter for hadacidin secretion and regulatory proteins.

The regulation of secondary metabolism in Penicillium is complex and can be influenced by environmental factors such as nutrient availability (carbon, nitrogen), pH, and light. Global regulators, such as LaeA and VeA, are known to control the expression of multiple secondary metabolite clusters. It is plausible that hadacidin production is under the control of these global regulators, as well as pathway-specific transcription factors that may be encoded within the putative hadacidin BGC.

Quantitative Data

Quantitative data on the hadacidin biosynthetic pathway is limited in the published literature. The following tables provide a template for organizing such data and include example values where available or hypothetical values based on related fungal pathways for illustrative purposes.

Table 1: Hadacidin Production in Penicillium Species

| Fungal Strain | Culture Conditions | Hadacidin Titer (mg/L) | Reference |

| Penicillium frequentans | Submerged fermentation, complex medium, 7 days | 50 - 200 (estimated) | (Dulaney & Gray, 1962) |

| Penicillium aurantioviolaceum | Not reported | Not quantified | (Stevens & Emery, 1966) |

Table 2: Putative Enzyme Kinetic Parameters

| Enzyme (Putative) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Glycine N-hydroxylase | Glycine | 100 - 500 | 0.1 - 1.0 | 7.0 - 8.0 | 25 - 30 |

| NADPH | 10 - 50 | ||||

| N-hydroxyglycine N-formyltransferase | N-hydroxyglycine | 50 - 200 | 0.5 - 2.0 | 7.5 - 8.5 | 25 - 30 |

| 10-Formyl-THF | 20 - 100 |

*Values are hypothetical and based on kinetic data from analogous fungal enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the hadacidin biosynthesis pathway. These protocols are designed to be adaptable for researchers entering this field.

Preparation of Fungal Cell-Free Extracts

This protocol describes a general method for obtaining enzymatically active cell-free extracts from Penicillium species.

Workflow Diagram:

Materials:

-

Penicillium mycelia (grown in a suitable liquid medium)

-

Sterile filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT, 1 mM PMSF

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

-

Harvest Mycelia: Harvest the fungal mycelia from the liquid culture by vacuum filtration.

-

Wash: Wash the mycelial mat with cold extraction buffer to remove residual medium.

-

Grind: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lyse: Resuspend the powdered mycelia in 2 volumes (w/v) of cold extraction buffer.

-

Clarify: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Isolate Cytosol: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes.

-

Collect Extract: The resulting supernatant is the cytosolic cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store: Aliquot the extract and store at -80°C.

In Vitro Enzyme Assay for Hadacidin Biosynthesis

This assay can be used to detect the conversion of glycine to hadacidin in the presence of a cell-free extract.

Materials:

-

Cell-free extract from a hadacidin-producing Penicillium strain

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Substrates: 10 mM Glycine, 1 mM NADPH, 1 mM 10-formyltetrahydrofolate

-

Quenching Solution: 10% Trichloroacetic acid (TCA)

-

HPLC system for hadacidin quantification (see Protocol 4.3)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

50 µL Reaction Buffer (2x concentration)

-

10 µL Glycine (100 mM stock)

-

10 µL NADPH (10 mM stock)

-

10 µL 10-formyltetrahydrofolate (10 mM stock)

-

10 µL Cell-free extract (1-5 mg/mL protein)

-

10 µL Nuclease-free water

-

-

Incubation: Incubate the reaction mixture at 28°C for 1-2 hours.

-

Quench Reaction: Stop the reaction by adding 10 µL of 10% TCA.

-

Clarify: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze: Analyze the supernatant for hadacidin production using HPLC (Protocol 4.3).

HPLC Quantification of Hadacidin

This protocol provides a general method for the quantification of hadacidin from culture filtrates or in vitro assay mixtures.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: 0.1% Phosphoric acid in water (Isocratic)

-

Hadacidin standard

-

Samples (culture filtrate or quenched assay supernatant)

Procedure:

-

Sample Preparation:

-

Culture Filtrate: Centrifuge the fungal culture to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.

-

In Vitro Assay: Use the supernatant after TCA precipitation and centrifugation.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: 0.1% Phosphoric acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

-

Standard Curve: Prepare a series of hadacidin standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and generate a standard curve by plotting peak area against concentration.

-

Quantification: Inject the prepared samples. Identify the hadacidin peak based on the retention time of the standard. Quantify the amount of hadacidin in the samples by comparing the peak area to the standard curve.

Conclusion and Future Directions

The biosynthesis of hadacidin presents a seemingly simple yet mechanistically intriguing pathway. While the precursor-product relationships are established, the enzymatic machinery responsible for the key N-oxygenation and N-formylation steps remains a critical knowledge gap. The identification and characterization of the hadacidin biosynthetic gene cluster would be a significant advancement, enabling heterologous expression and detailed enzymatic studies. Such research could not only provide fundamental insights into fungal secondary metabolism but also open avenues for the biocatalytic production of hadacidin and novel analogues with potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers to address these unanswered questions and further illuminate the biosynthesis of this fascinating fungal metabolite.

An In-depth Technical Guide on the Mechanism of Action of Hadacidin Sodium as an AMP Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of hadacidin sodium, a potent inhibitor of Adenosine Monophosphate (AMP) synthesis. Hadacidin acts as a competitive inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. This document details the biochemical pathway, the specifics of hadacidin's inhibitory action, quantitative kinetic data, and detailed experimental protocols for studying this inhibition. The information is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism as a therapeutic target.

Introduction to AMP Synthesis and its Regulation

The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as a branchpoint for the synthesis of AMP and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process. The first committed step is catalyzed by adenylosuccinate synthetase (EC 6.3.4.4), which ligates aspartate to IMP to form adenylosuccinate, a reaction that is dependent on guanosine triphosphate (GTP) for energy.[1][2] The subsequent step involves the removal of a fumarate group from adenylosuccinate by adenylosuccinate lyase, yielding AMP.

This compound: A Competitive Inhibitor of Adenylosuccinate Synthetase

Hadacidin, with the chemical name N-formyl-N-hydroxyglycine, is a naturally occurring aspartate analog.[1] It functions as a potent and specific inhibitor of adenylosuccinate synthetase.[1] Its sodium salt, this compound, is the form often utilized in experimental settings.

Mechanism of Action

Hadacidin exerts its inhibitory effect by acting as a competitive inhibitor of adenylosuccinate synthetase with respect to the substrate L-aspartate.[1][2] This means that hadacidin directly competes with aspartate for binding to the active site of the enzyme. The structural similarity between hadacidin and aspartate allows it to occupy the aspartate binding site, thereby preventing the normal substrate from binding and halting the synthesis of adenylosuccinate. The binding of hadacidin is reversible.

The specificity of hadacidin for adenylosuccinate synthetase makes it a valuable tool for studying purine biosynthesis and a potential lead compound for the development of therapeutics targeting this pathway.[1]

Quantitative Inhibition Data

The inhibitory potency of hadacidin against adenylosuccinate synthetase has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Organism/Enzyme Source | Substrate Context | Inhibition Constant (Ki) | Reference |

| Dictyostelium discoideum | L-aspartate | 86 µM | [3] |

| Escherichia coli | L-aspartate (in the presence of IMP) | 35-fold lower than with 2'-dIMP | [1] |

| Mouse Muscle | L-aspartate (in the presence of IMP) | 44-fold lower than with 2'-dIMP | [1] |

Note: The study on E. coli and mouse muscle enzymes highlights that the presence of the 2'-hydroxyl group on the ribose of IMP significantly enhances the binding of hadacidin, indicating a synergistic interaction.[1]

Signaling Pathway and Inhibition

The synthesis of AMP from IMP is a critical branch of the purine biosynthesis pathway. Hadacidin's inhibition of adenylosuccinate synthetase directly blocks this conversion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of hadacidin's inhibition of adenylosuccinate synthetase.

Purification of Adenylosuccinate Synthetase

A representative protocol for the purification of adenylosuccinate synthetase is described for Dictyostelium discoideum.[3]

-

Cell Lysis: Harvest and wash D. discoideum cells. Resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cellular debris and obtain a clear supernatant.

-

Affinity Chromatography: Apply the supernatant to a hadacidin-Sepharose 4B affinity column. Wash the column extensively with the lysis buffer to remove unbound proteins.

-

Elution: Elute the bound adenylosuccinate synthetase using a high concentration of L-aspartate or a change in pH.

-

Further Purification (Optional): For higher purity, the eluted fractions can be subjected to further chromatographic steps such as anion-exchange and gel-filtration high-performance liquid chromatography (HPLC).[3]

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Adenylosuccinate Synthetase Activity Assay

The activity of adenylosuccinate synthetase can be determined by monitoring the formation of adenylosuccinate, which has a distinct UV absorbance maximum compared to the substrates.

Materials:

-

Purified adenylosuccinate synthetase

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl2

-

Substrates: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP)

-

This compound (for inhibition studies)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of reading at 280-290 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, IMP, and GTP at desired concentrations.

-

For inhibition assays, add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding L-aspartate.

-

Immediately monitor the increase in absorbance at the wavelength of maximum difference between product and substrate (typically around 284 nm for the formation of adenylosuccinate).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Determination of Ki for Hadacidin

The inhibition constant (Ki) for hadacidin can be determined using the activity assay described above with varying concentrations of both the substrate (L-aspartate) and the inhibitor (hadacidin).

-

Perform the adenylosuccinate synthetase activity assay with a range of fixed L-aspartate concentrations.

-

For each L-aspartate concentration, measure the initial reaction velocity in the presence of several different concentrations of hadacidin.

-

Plot the data using a suitable method for analyzing competitive inhibition, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the competitive inhibition equation using non-linear regression analysis.

-

The Ki can be determined from the intersection point of the lines in a Dixon plot or directly from the non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the inhibitory effect of hadacidin on adenylosuccinate synthetase.

Conclusion

This compound is a well-characterized competitive inhibitor of adenylosuccinate synthetase, a key enzyme in AMP biosynthesis. Its specific mechanism of action makes it an invaluable tool for studying purine metabolism. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important inhibitory molecule and its therapeutic potential. The provided diagrams offer a clear visual representation of the biochemical pathway and experimental logic, facilitating a deeper understanding of hadacidin's role as an AMP synthesis inhibitor.

References

- 1. Cavitation as a Mechanism of Substrate Discrimination by Adenylosuccinate Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cavitation as a mechanism of substrate discrimination by adenylosuccinate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Siege: How Hadacidin Subdues Adenylosuccinate Synthetase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the de novo synthesis of purine nucleotides is a fundamental process essential for DNA replication, RNA synthesis, and cellular energy transfer. A critical enzyme in this pathway is adenylosuccinate synthetase (AdSS), which catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). The vital role of this enzyme makes it a compelling target for therapeutic intervention. Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has been identified as a potent inhibitor of adenylosuccinate synthetase, exhibiting antibiotic and anticancer properties. This technical guide provides an in-depth exploration of the mechanism by which hadacidin inhibits adenylosuccinate synthetase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

The Target: Adenylosuccinate Synthetase and the Purine Biosynthesis Pathway

Adenylosuccinate synthetase (EC 6.3.4.4) is a ligase that catalyzes the GTP-dependent synthesis of adenylosuccinate from IMP and L-aspartate.[1] This reaction is a pivotal point in purine metabolism, directing the flux of IMP towards the synthesis of AMP.[2] The overall reaction proceeds in two steps: the phosphorylation of IMP at the 6-oxygen position by GTP to form a highly reactive 6-phosphoryl-IMP intermediate, followed by a nucleophilic attack by the amino group of L-aspartate to displace the phosphate group, forming adenylosuccinate.[3][4]

The significance of adenylosuccinate synthetase is underscored by its role in the de novo purine biosynthesis pathway, a sequence of enzymatic reactions that construct the purine ring from basic molecular precursors.[5] Hadacidin's inhibition of this enzyme effectively curtails the production of AMP, a crucial building block for nucleic acids and a key cellular energy currency.[6][7]

Mechanism of Inhibition: A Competitive Strategy

Hadacidin exerts its inhibitory effect on adenylosuccinate synthetase through a competitive mechanism with respect to the substrate L-aspartate.[8] Being a structural analog of L-aspartate, hadacidin binds to the same active site on the enzyme. However, due to its chemical structure, it cannot participate in the subsequent nucleophilic attack on the 6-phosphoryl-IMP intermediate, effectively stalling the catalytic cycle.

Crystal structures of Escherichia coli adenylosuccinate synthetase in complex with its substrates and hadacidin have provided atomic-level insights into this inhibitory interaction.[9] These studies reveal that the carboxyl group of hadacidin interacts with backbone amide groups and the side-chain of a conserved arginine residue (Arg303 in E. coli), mimicking the binding of L-aspartate.[9] The aldehyde group of hadacidin coordinates with a magnesium ion (Mg2+), which is also crucial for substrate binding and catalysis.[9] This tight binding to the active site prevents L-aspartate from accessing the enzyme, thereby halting the synthesis of adenylosuccinate.

Quantitative Analysis of Inhibition

Kinetic studies have been instrumental in quantifying the inhibitory potency of hadacidin. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Source | Substrate | Km (µM) | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Dictyostelium discoideum | IMP | 36 | - | - | - | [8] |

| Dictyostelium discoideum | GTP | 23 | - | - | - | [8] |

| Dictyostelium discoideum | Aspartate | 714 | - | - | - | [8] |

| Dictyostelium discoideum | Aspartate | - | Hadacidin | 86 | - | [8] |

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase and Inhibition by Hadacidin.

Experimental Protocols

The characterization of hadacidin's inhibitory action on adenylosuccinate synthetase has been facilitated by a variety of experimental techniques. Below are outlines of key methodologies.

Adenylosuccinate Synthetase Activity Assay (HPLC-Based)

This method provides a direct and quantitative measurement of enzyme activity by monitoring the formation of the product, adenylosuccinate.

Principle: The enzymatic reaction is initiated by the addition of the enzyme to a reaction mixture containing the substrates IMP, GTP, and L-aspartate. The reaction is stopped at a specific time point, and the components of the mixture are separated and quantified using high-performance liquid chromatography (HPLC).

Protocol Outline:

-

Reaction Mixture Preparation: A typical reaction mixture contains Tris-HCl buffer (pH 7.8), MgCl2, IMP, GTP, and L-aspartate at specified concentrations.

-

Enzyme Addition: The reaction is initiated by adding a purified or partially purified preparation of adenylosuccinate synthetase.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid, which denatures the enzyme.

-

Sample Preparation: The precipitated protein is removed by centrifugation, and the supernatant is neutralized.

-

HPLC Analysis: The supernatant is injected onto a reverse-phase or ion-exchange HPLC column. The separation of substrates and products is achieved using a suitable mobile phase.

-

Quantification: The amount of adenylosuccinate formed is determined by integrating the peak area from the chromatogram and comparing it to a standard curve.

To determine the inhibitory effect of hadacidin, various concentrations of the inhibitor are included in the reaction mixture, and the enzyme activity is measured as described above.

Enzyme Purification using Affinity Chromatography

Purification of adenylosuccinate synthetase is essential for detailed kinetic and structural studies. Affinity chromatography using a hadacidin-based ligand is a highly effective method.[8]

Principle: Hadacidin is covalently attached to a solid support matrix (e.g., Sepharose 4B). A crude cell lysate containing adenylosuccinate synthetase is passed through the column. The enzyme, having a specific affinity for hadacidin, binds to the matrix while other proteins pass through. The bound enzyme is then eluted by changing the buffer conditions, for example, by adding a high concentration of L-aspartate to compete for the binding site.

Protocol Outline:

-

Affinity Matrix Preparation: Hadacidin is chemically coupled to an activated Sepharose 4B matrix.

-

Column Packing and Equilibration: The hadacidin-Sepharose matrix is packed into a column and equilibrated with a suitable buffer.

-

Sample Loading: A clarified cell lysate is loaded onto the column.

-

Washing: The column is washed extensively with the equilibration buffer to remove unbound proteins.

-

Elution: The bound adenylosuccinate synthetase is eluted by applying a buffer containing a competing ligand (e.g., L-aspartate) or by changing the pH or ionic strength.

-

Fraction Collection and Analysis: The eluted fractions are collected and assayed for adenylosuccinate synthetase activity and protein concentration.

Conclusion and Future Directions

Hadacidin serves as a classic example of a potent and specific enzyme inhibitor, targeting a key metabolic enzyme with significant implications for cell growth and proliferation. Its mechanism as a competitive inhibitor of L-aspartate binding to adenylosuccinate synthetase is well-supported by kinetic and structural data. The methodologies outlined in this guide provide a framework for the continued investigation of this and other enzyme inhibitors.

For drug development professionals, the story of hadacidin and adenylosuccinate synthetase offers a compelling case study. The detailed understanding of the enzyme's active site and the inhibitor's binding mode can inform the rational design of novel, more potent, and selective inhibitors. Future research may focus on exploring the therapeutic potential of hadacidin analogs with improved pharmacological properties, as well as investigating the mechanisms of resistance that may arise in response to prolonged exposure to such inhibitors. The intricate dance between this small molecule and its protein target continues to be a rich area of study with the potential to yield new therapeutic agents.

References

- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. Structure-function studies of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structures of adenylosuccinate synthetase from Escherichia coli complexed with GDP, IMP hadacidin, NO3-, and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Hadacidin: An In-depth Technical Guide to its Early Investigation as a Growth-Inhibitory Substance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on hadacidin, a pioneering molecule in the field of cancer research. The document focuses on its initial discovery, characterization as a growth-inhibitory agent, and the elucidation of its mechanism of action. The information presented is collated from foundational studies, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways.

Discovery and Initial Characterization

Hadacidin, chemically identified as N-formyl-N-hydroxyglycine, was first isolated from the fermentation broths of Penicillium frequentans[1]. Early investigations revealed its potent growth-inhibitory properties, particularly against human tumor systems, marking it as a significant discovery in the search for novel antineoplastic agents[2][3][4].

Quantitative Analysis of Growth Inhibition

The initial antitumor activity of hadacidin was quantified using a human tumor-egg host system. This model involved the transplantation of human tumors onto the chorioallantoic membranes of embryonated chicken eggs. The data below summarizes the observed growth retardation of various human tumor cell lines upon treatment with hadacidin.

| Cell Line | Treatment Dose (mg/egg) | Growth Retardation (%) | Reference |

| Human Adenocarcinoma (HAD #1) | 3 | 63 | Gitterman et al., 1962 |

| Human Epidermoid Carcinoma (HEP #3) | 1 | 59 | Gitterman et al., 1962 |

| Human Bronchogenic Carcinoma (A-42) | 1 | 37 | Gitterman et al., 1962 |

Further studies on the slime mold Dictyostelium discoideum demonstrated that hadacidin at a concentration of 86 µM could inhibit the activity of adenylosuccinate synthetase[5]. At a higher concentration of 5 mM, hadacidin achieved 100% inhibition of this enzyme[5]. The table below details the inhibitory effects of hadacidin and its analogs on adenylosuccinate synthetase activity.

| Compound | Concentration (mM) | Inhibition of Adenylosuccinate Synthetase (%) | Reference |

| Hadacidin | 5 | 100 | Westra et al., 1986[5] |

| N-acetyl-N-hydroxyglycine | 5 | 50-75 | Westra et al., 1986[5] |

| N-formylglycine | 5 | 50-75 | Westra et al., 1986[5] |

| N-acetylglycine | 5 | 50-75 | Westra et al., 1986[5] |

| N-hydroxyglycine | 5 | 50-75 | Westra et al., 1986[5] |

| N-(thiocarboxy)-L-aspartic anhydride | 5 | 27 | Westra et al., 1986[5] |

| N-benzoylglycine | 5 | 6 | Westra et al., 1986[5] |

| N-Formylsarcosine | 5 | 0 | Westra et al., 1986[5] |

| N-acetylmethionine | 5 | 0 | Westra et al., 1986[5] |

| O-methylpyruvate oxime | 5 | 0 | Westra et al., 1986[5] |

| Hadacidin methylester | 5 | 0 | Westra et al., 1986[5] |

Mechanism of Action: Inhibition of Purine Biosynthesis

Early mechanistic studies revealed that hadacidin functions as an antimetabolite, specifically targeting the de novo biosynthesis of purine nucleotides. It acts as a potent and specific inhibitor of the enzyme adenylosuccinate synthetase[6][7]. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP)[8]. By blocking this step, hadacidin deprives cancer cells of essential building blocks for DNA and RNA synthesis, thereby inhibiting their proliferation.

Experimental Protocols

Human Tumor-Egg Host System for Antitumor Activity Assessment

This in vivo protocol was instrumental in the initial discovery and quantification of hadacidin's antitumor effects.

Materials:

-

9-day old embryonated chicken eggs

-

Human tumor cell lines (e.g., HAD #1, HEP #3, A-42)

-

Hadacidin solution (sterile)

-

Incubator

Procedure:

-

Tumor implants are placed on the chorioallantoic membranes of 9-day embryonated eggs.

-

The eggs are incubated for 3 to 4 days to allow for tumor establishment ("takes").

-

Eggs with positive tumor takes are selected for the study.

-

A baseline mean tumor weight is determined by sacrificing a control group of 10 eggs at the time of injection.

-

The test agent, hadacidin, is injected into the yolk sac of the treatment group eggs. A control group receives a vehicle injection.

-

The eggs are incubated for an additional 7 days.

-

After the treatment period, the eggs are harvested, and the tumors and embryos from both treated and control groups are weighed.

-

The actual increase in tumor weight during the treatment period is calculated by subtracting the initial mean tumor weight from the final mean tumor weight for both groups.

-

Percent growth retardation is calculated using the formula: 100 - (mean weight increase of treated tumors / mean weight increase of control tumors) x 100.

In Vitro Assay for Inhibition of Purine Synthesis

This protocol was used to determine the specific site of hadacidin's inhibitory action within the purine biosynthesis pathway.

Materials:

-

Washed tumor cell suspension (e.g., Ehrlich ascites cells)

-

Radiolabeled precursors (e.g., adenine-8-¹⁴C, guanine-8-¹⁴C, hypoxanthine-8-¹⁴C)

-

Hadacidin solution

-

Incubation medium (e.g., Robinson's medium)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Scintillation counter

Procedure:

-

Prepare a suspension of washed tumor cells at a known density (e.g., 9 x 10⁷ cells/ml).

-

In separate reaction vessels, combine the cell suspension with a radiolabeled precursor of purine synthesis.

-

To the "treated" vessels, add a known concentration of hadacidin (e.g., 5-15 µmoles). Control vessels receive no hadacidin.

-

In some experiments, excess L-aspartate (e.g., 75 µmoles) is added to investigate the competitive nature of the inhibition.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 45-60 minutes) with shaking.

-

Stop the reaction by adding cold TCA or PCA to precipitate the acid-insoluble fraction (containing nucleic acids).

-

Separate the acid-soluble and acid-insoluble fractions.

-

Isolate and purify specific purine nucleotides (AMP, GMP) from the acid-insoluble fraction using techniques like gradient elution chromatography.

-

Determine the radioactivity of the isolated nucleotides using a liquid scintillation spectrometer or gas flow counter.

-

Compare the incorporation of the radiolabeled precursor into AMP and GMP in hadacidin-treated versus control cells to identify the site of inhibition.

Conclusion

The early research on hadacidin laid a crucial foundation for the development of antimetabolite-based cancer therapies. These pioneering studies not only identified a novel growth-inhibitory substance but also meticulously detailed its mechanism of action, providing a clear example of targeted enzyme inhibition. The experimental protocols developed during this era, particularly the human tumor-egg host system, were innovative for their time and provided the essential quantitative data needed to validate hadacidin's potential as an anticancer agent. This body of work continues to be relevant for researchers in oncology and drug discovery, illustrating the enduring principles of identifying and characterizing novel therapeutic compounds.

References

- 1. Dose-response curves for agents that impair cell reproductive integrity. A fundamental difference between dose-response curves of antimetabolites and those for radiation and alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hadacidin, a new inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hadacidin, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebm-journal.org [ebm-journal.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Relationship between the shape of dose-response curves and background tumor rates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Metabolic Consequences of AMP Synthesis Inhibition by Hadacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, is a potent and specific inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. By acting as a competitive inhibitor with respect to L-aspartate, hadacidin effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in the synthesis of adenosine monophosphate (AMP). This targeted inhibition initiates a cascade of downstream metabolic effects, primarily driven by the depletion of the cellular adenylate pool and a subsequent increase in the AMP:ATP ratio. This guide provides an in-depth technical overview of the metabolic consequences of hadacidin-induced AMP synthesis inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biochemical pathways.

Mechanism of Action: Inhibition of Adenylosuccinate Synthetase

Hadacidin exerts its metabolic effects by targeting adenylosuccinate synthetase (ADSS), which catalyzes the GTP-dependent conversion of IMP and L-aspartate to adenylosuccinate and GDP.[1][2] As an analogue of L-aspartate, hadacidin competitively binds to the active site of ADSS, preventing the binding of the natural substrate and thereby halting the synthesis of adenylosuccinate.[3] This blockade has a direct and immediate impact on the de novo synthesis of AMP, as adenylosuccinate is the direct precursor to AMP via the action of adenylosuccinate lyase.

Visualizing the Inhibition Point in Purine Biosynthesis

The following diagram illustrates the position of hadacidin's inhibitory action within the de novo purine synthesis pathway.

Quantitative Metabolic Effects of Hadacidin

The inhibition of ADSS by hadacidin leads to quantifiable changes in the cellular concentrations of purine nucleotides and the overall energy status of the cell.

Impact on Adenylate Nucleotide Pools and Energy Charge

A primary and direct consequence of hadacidin treatment is the reduction in the cellular pool of AMP.[3] This depletion, coupled with ongoing ATP consumption, leads to a significant increase in the AMP:ATP ratio, a critical indicator of cellular energy stress. The adenylate energy charge (AEC), a measure of the energy status of the cell, is consequently reduced. The AEC is calculated as follows:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

The following table summarizes data from a study on the effects of hadacidin on the adenylate pool and energy charge in cardiac tissue subjected to ischemia.

| Metabolite | Control (Ischemia) | Hadacidin (50 µg/ml) + Ischemia | Fold Change |

| ATP (nmol/g wet wt) | 10.5 ± 0.9 | 6.8 ± 0.7 | -0.65 |

| ADP (nmol/g wet wt) | 2.9 ± 0.3 | 2.1 ± 0.2 | -0.72 |

| AMP (nmol/g wet wt) | 0.8 ± 0.1 | 1.9 ± 0.2 | +2.38 |

| Adenylate Energy Charge | 0.86 | 0.72 | -0.16 |

Data adapted from a study on cardiac ischemia. The control group was subjected to ischemia without hadacidin.

Downstream Signaling: Activation of the AMPK Pathway

The increase in the AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][6] Activated AMPK orchestrates a metabolic shift, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.

AMPK-Mediated Metabolic Reprogramming

Upon activation by the hadacidin-induced shift in the adenylate pool, AMPK phosphorylates a multitude of downstream targets, leading to:

-

Inhibition of Anabolic Pathways:

-

Protein Synthesis: AMPK inhibits the mTORC1 pathway, a central regulator of protein synthesis and cell growth.[5]

-

Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7]

-

Cholesterol Synthesis: HMG-CoA reductase, the key enzyme in cholesterol biosynthesis, is also inhibited by AMPK.[4]

-

-

Activation of Catabolic Pathways:

-

Glucose Uptake and Glycolysis: AMPK promotes the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake, and activates phosphofructokinase 2 (PFK2), stimulating glycolysis.[4]

-

Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into mitochondria for oxidation.[8]

-

Autophagy: AMPK can induce autophagy, a cellular recycling process that generates nutrients and energy during times of stress.[4]

-

Signaling Pathway Diagram

The following diagram illustrates the downstream signaling cascade initiated by hadacidin's inhibition of AMP synthesis.

Experimental Protocols

Investigating the metabolic effects of hadacidin requires precise experimental procedures for cell culture, metabolite extraction, and analysis.

Cell Culture and Hadacidin Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in appropriate cell culture dishes and grow to a desired confluency (typically 70-80%) in standard growth medium.

-

Hadacidin Preparation: Prepare a stock solution of hadacidin in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

-

Treatment: Replace the growth medium with fresh medium containing the desired concentration of hadacidin (a typical starting range is 1-10 mM). Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

Metabolite Extraction from Adherent Cells

-

Quenching Metabolism: Quickly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the frozen cells.

-

Cell Lysis and Collection: Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube for analysis.

LC-MS/MS Analysis of Purine Nucleotides

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for nucleotide separation.

-

Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like dimethylhexylamine (DMHA) or an amine modifier like ammonium acetate to improve peak shape and retention of polar nucleotides.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution from a low to high concentration of mobile phase B is used to separate the nucleotides.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific nucleotides (e.g., AMP, ADP, ATP, IMP). This involves selecting a specific precursor ion for each metabolite and monitoring a specific fragment ion after collision-induced dissociation.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the metabolic effects of hadacidin.

Implications for Research and Drug Development

The targeted inhibition of AMP synthesis by hadacidin and its well-defined downstream metabolic consequences make it a valuable tool for studying cellular energy metabolism and the roles of purine nucleotides in various physiological and pathological processes. For drug development professionals, the ADSS enzyme represents a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation and metabolic dysregulation, such as cancer.[9] Understanding the metabolic vulnerabilities created by inhibiting this pathway can inform the development of novel anti-metabolites and combination therapies.

Conclusion

Hadacidin's inhibition of adenylosuccinate synthetase provides a clear and potent mechanism for disrupting de novo AMP synthesis. This leads to a cascade of predictable and quantifiable downstream metabolic effects, most notably the activation of the AMPK signaling pathway. The resulting metabolic reprogramming, characterized by the suppression of anabolic processes and the enhancement of catabolic ones, underscores the critical role of adenylate nucleotides in maintaining cellular energy homeostasis. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers investigating the metabolic implications of targeting purine biosynthesis.

References

- 1. Hadacidin, a new inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hadacidin in Cancer Cell Apoptosis: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, is primarily recognized for its potent inhibitory action on adenylosuccinate synthetase, a critical enzyme in the de novo purine biosynthesis pathway. While its growth-inhibitory effects on various tumor systems have been acknowledged for decades, a direct and well-documented role for hadacidin in the induction of apoptosis in cancer cells remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the established mechanism of hadacidin, explores the theoretical underpinnings for a potential link to apoptosis, and outlines the experimental approaches required to validate this hypothesis. Due to a significant lack of specific quantitative data on hadacidin-induced apoptosis, this paper will focus on its established biochemical function and propose avenues for future research.

Hadacidin and its Primary Mechanism of Action: Inhibition of Adenylosuccinate Synthetase

Hadacidin's primary molecular target is adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By acting as a competitive inhibitor of aspartate, hadacidin effectively blocks the purine biosynthesis pathway.[1][2][3] This disruption of nucleotide metabolism is the principal mechanism behind its observed cytostatic and growth-inhibitory effects.[4][5]

The inhibition of de novo purine synthesis can have profound effects on cancer cells, which often exhibit a heightened demand for nucleotides to support rapid proliferation and DNA replication.[6] The depletion of the AMP pool can lead to a metabolic state of stress, potentially triggering downstream cellular responses.

The Hypothetical Link Between Hadacidin and Apoptosis

While direct evidence is scarce, the metabolic stress induced by hadacidin's inhibition of purine synthesis could theoretically trigger apoptosis through several interconnected pathways. It is important to emphasize that the following are proposed mechanisms that require experimental validation.

Depletion of ATP and Activation of Intrinsic Apoptosis

A reduction in AMP synthesis would lead to a decrease in the overall cellular pool of adenosine triphosphate (ATP). Severe ATP depletion is a known trigger for the intrinsic apoptotic pathway. Low ATP levels can lead to the opening of the mitochondrial permeability transition pore (MPTP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, leading to programmed cell death.

Induction of p53-Mediated Apoptosis

Metabolic stress and nucleotide pool imbalances can activate the tumor suppressor protein p53.[7][8] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma, which promote mitochondrial outer membrane permeabilization and subsequent caspase activation.[9][10] The role of p53 in response to HDAC inhibitors, a different class of anti-cancer agents, is well-documented, suggesting that metabolic stressors can indeed engage this critical apoptotic regulator.[7][11]

Disruption of Survival Signaling Pathways

Cancer cells rely on various signaling pathways, such as the PI3K/Akt pathway, for survival and proliferation. These pathways are often sensitive to the metabolic state of the cell. ATP depletion and metabolic stress caused by hadacidin could potentially inhibit the activity of key kinases in these pro-survival pathways, tipping the balance towards apoptosis.

Proposed Experimental Workflow for Investigating Hadacidin-Induced Apoptosis

To ascertain whether hadacidin induces apoptosis in cancer cells and to elucidate the underlying mechanisms, a systematic experimental approach is necessary. The following workflow outlines key experiments that would be required.

Detailed Methodologies for Key Experiments

While specific protocols for hadacidin are not available, standard methodologies for assessing apoptosis can be adapted.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of hadacidin for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with hadacidin at the determined IC50 concentration for various time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[12]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with hadacidin, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Perspectives

The current body of scientific literature does not provide sufficient evidence to definitively establish a role for hadacidin in inducing apoptosis in cancer cells. Its well-characterized mechanism as an inhibitor of adenylosuccinate synthetase provides a strong rationale for its growth-inhibitory effects but its connection to programmed cell death remains speculative.

Future research should focus on systematically evaluating the apoptotic potential of hadacidin across a panel of cancer cell lines. Should hadacidin be found to induce apoptosis, further investigation into the specific signaling pathways involved will be crucial. Understanding these mechanisms could open new avenues for the development of hadacidin or its analogs as novel anticancer agents, potentially in combination with other therapies that target different aspects of cancer cell biology. The lack of extensive modern research on this compound presents a clear opportunity for novel discoveries in the field of cancer metabolism and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Alanosine and hadacidin--comparison of effects on adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Hadacidin, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of p53 expression in cancer cells alters cell cycle response after inhibition of exportin-1 but does not prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Dance of an Inhibitor: A Technical Guide to the Interaction of Hadacidin with Adenylosuccinate Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, serves as a potent and specific inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular interactions between hadacidin and its enzymatic target. We will delve into the structural basis of this inhibition, present quantitative data on its efficacy, and provide detailed experimental protocols for studying this interaction. Furthermore, we will visualize the broader biochemical context of this interaction through signaling pathway and experimental workflow diagrams. This document is intended to be a comprehensive resource for researchers investigating purine metabolism, enzyme kinetics, and the development of novel therapeutics targeting this essential pathway.

Introduction

The de novo synthesis of purine nucleotides is a fundamental cellular process, providing the building blocks for DNA and RNA, as well as essential molecules for cellular energy and signaling. Adenylosuccinate synthetase (AdSS) catalyzes a key committed step in this pathway: the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP).[1] Given the heightened demand for nucleotides in proliferating cells, AdSS has emerged as a promising target for anticancer and antimicrobial therapies.

Hadacidin, an analog of L-aspartate, one of the natural substrates of AdSS, has been identified as a specific inhibitor of this enzyme.[2][3] Understanding the precise molecular mechanisms governing the interaction between hadacidin and AdSS is paramount for the rational design of more potent and selective inhibitors with therapeutic potential. This guide will provide a detailed technical overview of this crucial biomolecular interaction.

The Target: Adenylosuccinate Synthetase (AdSS)

AdSS is a GTP-dependent enzyme that catalyzes the conversion of IMP and L-aspartate to adenylosuccinate and GDP.[1] In vertebrates, two isozymes of AdSS exist, each with distinct tissue distribution and regulatory properties. The enzyme functions as a homodimer, with each monomer containing a catalytic site.[4]

The catalytic mechanism of AdSS proceeds in two steps: first, the phosphorylation of IMP at the 6-oxygen position by GTP to form a 6-phosphoryl-IMP intermediate, and second, the subsequent nucleophilic attack by the α-amino group of L-aspartate to displace the phosphate group and form adenylosuccinate.[5]

The Inhibitor: Hadacidin

Hadacidin (N-formyl-N-hydroxyglycine) is a natural product that acts as a competitive inhibitor with respect to L-aspartate.[2] Its structural similarity to L-aspartate allows it to bind to the active site of AdSS, thereby preventing the natural substrate from binding and halting the synthesis of adenylosuccinate.

Molecular Interaction of Hadacidin with AdSS

The precise nature of the hadacidin-AdSS interaction has been elucidated through X-ray crystallography studies of the Escherichia coli enzyme in complex with hadacidin and other substrates.[6] These studies reveal that hadacidin binds in the L-aspartate binding site.

Key interactions include:

-

The carboxyl group of hadacidin forms hydrogen bonds with the backbone amides of residues in the active site.

-

The N-formyl-N-hydroxyamino group of hadacidin is crucial for its inhibitory activity. The hydroxyl group coordinates with a magnesium ion (Mg²⁺) that is also coordinated to the phosphate groups of GTP and the 6-phosphoryl group of the intermediate. This chelation of the magnesium ion by hadacidin is a key feature of its inhibitory mechanism.

-

The binding of hadacidin, along with IMP and GTP (or its analog GDP), induces a significant conformational change in the enzyme, leading to a more "closed" and catalytically competent conformation that, in the case of hadacidin binding, results in a dead-end complex.

Quantitative Data

The inhibitory potency of hadacidin and the kinetic parameters of the AdSS-catalyzed reaction have been determined in various studies. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase

| Substrate | Organism | Km (µM) |

| IMP | Dictyostelium discoideum | 36[2] |

| GTP | Dictyostelium discoideum | 23[2] |

| Aspartate | Dictyostelium discoideum | 714[2] |

Table 2: Inhibition Constants (Ki) for Hadacidin

| Enzyme Source | Ki (µM) | Notes |

| Dictyostelium discoideum AdSS | 86[2] | Competitive inhibitor with respect to L-aspartate. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between hadacidin and AdSS.

Adenylosuccinate Synthetase Activity Assay (Spectrophotometric)